molecular formula C13H20N2O2 B14145461 2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide CAS No. 88733-55-5

2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide

Cat. No.: B14145461
CAS No.: 88733-55-5
M. Wt: 236.31 g/mol
InChI Key: AJTHLGSZJKWFMS-UHFFFAOYSA-N
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Description

2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide is an organic compound with a complex structure that includes an amide group, an amino group, and various alkyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 3-methoxy-4-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting 2-amino-3-methoxy-4-methylbenzoic acid is then reacted with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-N,N-diethyl-3-methoxy-4-methylbenzamide.

    Reduction: Formation of 2-amino-N,N-diethyl-3-methoxy-4-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.

    2-Amino-N,N-diethylbenzamide: Lacks the methoxy and methyl groups, resulting in different chemical properties.

    3-Methoxy-4-methylbenzamide: Lacks the amino and diethyl groups, affecting its reactivity and applications.

Uniqueness

2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

88733-55-5

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-amino-N,N-diethyl-3-methoxy-4-methylbenzamide

InChI

InChI=1S/C13H20N2O2/c1-5-15(6-2)13(16)10-8-7-9(3)12(17-4)11(10)14/h7-8H,5-6,14H2,1-4H3

InChI Key

AJTHLGSZJKWFMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(C=C1)C)OC)N

Origin of Product

United States

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